

CAS number and molecular formula of 4-(((benzyloxy)carbonyl)amino)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

4-

Compound Name: (((BenzylOxy)carbonyl)amino)benz
oic acid

Cat. No.: B1330095

[Get Quote](#)

An In-depth Technical Guide to 4-(((benzyloxy)carbonyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(((benzyloxy)carbonyl)amino)benzoic acid**, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details its chemical identity, physical properties, a standard synthesis protocol, and its application in the synthesis of more complex molecules. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

4-(((benzyloxy)carbonyl)amino)benzoic acid is a derivative of 4-aminobenzoic acid (PABA), where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is common in peptide synthesis and other organic transformations to prevent the amino group from undergoing unwanted reactions.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference
CAS Number	5330-71-2	
Molecular Formula	C15H13NO4	
Molecular Weight	271.27 g/mol	
Canonical SMILES	<chem>C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)O</chem>	
InChI Key	YWMSXORMAVAMPG-UHFFFAOYSA-N	

Table 2: Predicted Physical and Chemical Properties

Property	Value
Boiling Point	517.0 ± 50.0 °C
Density	1.271 ± 0.06 g/cm³
pKa	4.13 ± 0.10

Note: The physical and chemical properties listed in Table 2 are predicted values from chemical software and should be used as an estimate.

Synthesis Protocol

The synthesis of **4-(((benzyloxy)carbonyl)amino)benzoic acid** is typically achieved by the protection of the amino group of 4-aminobenzoic acid (PABA) with benzyl chloroformate. The following is a general experimental protocol.

Experimental Protocol: Synthesis of **4-(((benzyloxy)carbonyl)amino)benzoic acid**

Materials:

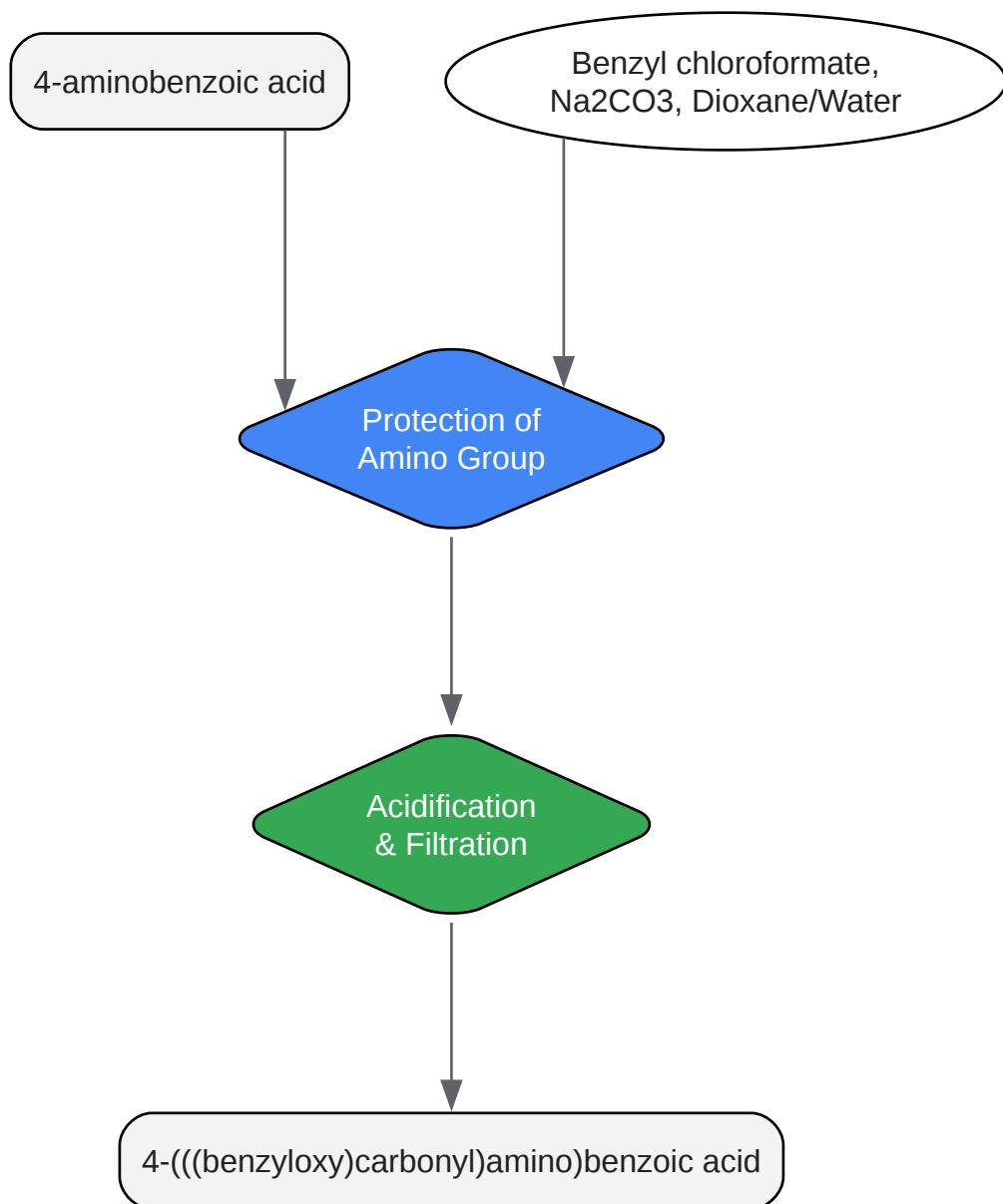
- 4-aminobenzoic acid (PABA)

- Benzyl chloroformate
- Sodium carbonate (Na₂CO₃)
- Dioxane
- Water
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine

Procedure:

- **Dissolution:** Dissolve 4-aminobenzoic acid in an aqueous solution of sodium carbonate.
- **Reaction:** Cool the solution in an ice bath and add benzyl chloroformate dropwise with vigorous stirring.
- **Stirring:** Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
- **Work-up:**
 - Wash the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate.
 - Acidify the aqueous layer with hydrochloric acid to precipitate the product.
- **Isolation:** Filter the precipitate, wash with cold water, and dry under vacuum to yield **4-(((benzyloxy)carbonyl)amino)benzoic acid**.
- **Purification (Optional):** The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Drug Development


4-(((benzyloxy)carbonyl)amino)benzoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. The benzyloxycarbonyl protecting group can be readily removed under specific conditions (e.g., hydrogenolysis), allowing for further functionalization of the amino group.

Role as a Synthetic Intermediate

This compound is utilized in the synthesis of more complex molecules where a free amino group is required at a later stage of the synthetic route. For instance, it can be a precursor in the synthesis of molecules targeting peroxisome proliferator-activated receptor alpha (PPAR α), which are investigated for the treatment of retinal disorders.^[1] The general workflow involves the coupling of the carboxylic acid group of **4-(((benzyloxy)carbonyl)amino)benzoic acid** with another molecule, followed by the deprotection of the amino group for subsequent reactions.

Visualized Synthetic Pathway

The following diagram illustrates the synthesis of **4-(((benzyloxy)carbonyl)amino)benzoic acid** from its precursor, 4-aminobenzoic acid.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-((benzyloxy)carbonyl)amino)benzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evolution of a 4-Benzylamino-4-benzyloxybenzoic Chemotype to Provide Efficacious, Potent, and Isoform Selective PPAR α Agonists as Leads for Retinal Disorders - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular formula of 4-(((benzyloxy)carbonyl)amino)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330095#cas-number-and-molecular-formula-of-4-benzylamino-4-benzyloxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com